

Application Note: ¹H NMR Analysis of 2-Hydroxy-5-iodonicotinic Acid

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Compound of Interest

Compound Name: 2-Hydroxy-5-iodonicotinic acid

CAS No.: 390360-97-1

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Abstract

This application note provides a comprehensive guide to the ¹H NMR analysis of **2-Hydroxy-5-iodonicotinic acid**. It delves into the structural nuances of the molecule, particularly its tautomeric equilibrium, and outlines a detailed protocol for sample preparation and spectral acquisition. Expected chemical shifts and coupling constants are predicted based on analysis of analogous structures, offering researchers a robust framework for spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals requiring detailed structural elucidation of substituted nicotinic acid derivatives.

Introduction: The Structural Complexity of 2-Hydroxy-5-iodonicotinic Acid

2-Hydroxy-5-iodonicotinic acid is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structural analysis via ¹H NMR spectroscopy is not straightforward due to the presence of multiple functional groups that influence the electronic environment of the pyridine ring. A critical aspect of its structure is the tautomeric equilibrium between the 2-hydroxy-pyridine form and the 2-pyridone form. In the solid state and in polar

solvents, the equilibrium strongly favors the 2-pyridone tautomer, 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This preference is driven by the formation of a more stable, amide-like functionality and favorable intermolecular hydrogen bonding.[1][2] The choice of NMR solvent can influence this equilibrium, but the pyridone form is generally expected to predominate.[3]

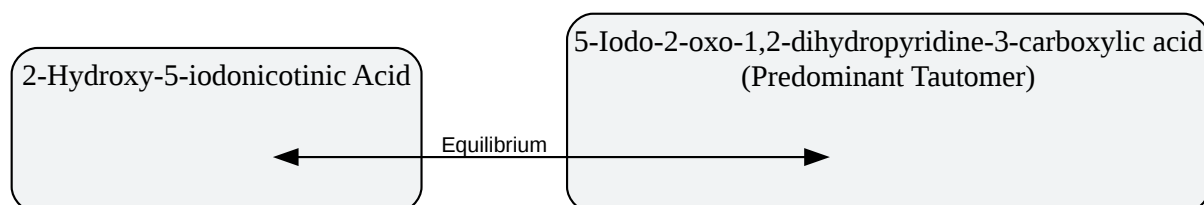
This application note will proceed with the analysis based on the predominant 2-pyridone tautomer. The presence of an electron-withdrawing iodine atom at the 5-position and a carboxylic acid group at the 3-position further modifies the electron density of the aromatic ring, leading to predictable shifts in the proton resonances.

Predicted ^1H NMR Spectrum Analysis

Due to the absence of a publicly available experimental spectrum for **2-Hydroxy-5-iodonicotinic acid**, the following analysis is a prediction based on established principles of NMR spectroscopy and data from structurally similar compounds. The pyridine ring contains two protons at positions 4 and 6. Additionally, there are two exchangeable protons: one on the ring nitrogen (N-H) of the pyridone and one on the carboxylic acid group (COOH).

Tautomerism: 2-Hydroxypyridine vs. 2-Pyridone

The equilibrium between the two tautomers is a key determinant of the final spectrum. The 2-pyridone form is generally more stable.[1][2]



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Caption: Tautomeric equilibrium of **2-Hydroxy-5-iodonicotinic acid**.

Chemical Shift Predictions

The chemical shifts of the ring protons are influenced by the following factors:

- The Pyridone Ring: The amide-like character of the ring deshields the attached protons.
- Iodine Substituent: The iodine at C5 will have a deshielding effect on the adjacent H4 and H6 protons.
- Carboxylic Acid Group: This electron-withdrawing group at C3 will strongly deshield the adjacent H4 proton.

Based on data from analogous 2-pyridone-3-carboxylic acid derivatives, we can predict the approximate chemical shifts for the protons of **2-Hydroxy-5-iodonicotinic acid** in a polar aprotic solvent like DMSO-d₆.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)	Rationale
H-6	~8.2 - 8.4	Doublet (d)	$J_{H6-H4} \approx 2.5 - 3.0$ Hz	Ortho to the ring nitrogen and meta to the carboxylic acid. Expected to be the most downfield ring proton. The small coupling is a result of meta-coupling to H-4.
H-4	~7.9 - 8.1	Doublet (d)	$J_{H4-H6} \approx 2.5 - 3.0$ Hz	Para to the ring nitrogen, ortho to the iodine, and ortho to the carboxylic acid. The meta-coupling to H-6 results in a doublet.
N-H	~11.0 - 13.0	Broad Singlet (br s)	-	Amide-like proton, typically broad and downfield. Its visibility is solvent and temperature dependent.
COOH	~12.0 - 14.0	Broad Singlet (br s)	-	Carboxylic acid proton, highly deshielded and

often very broad.

[2][4] Exchange with residual water can broaden the signal or cause it to disappear.

Coupling Constants

The expected coupling between the two ring protons, H-4 and H-6, is a meta-coupling (4J). This type of coupling is typically small, in the range of 2-3 Hz.[5]

Experimental Protocol

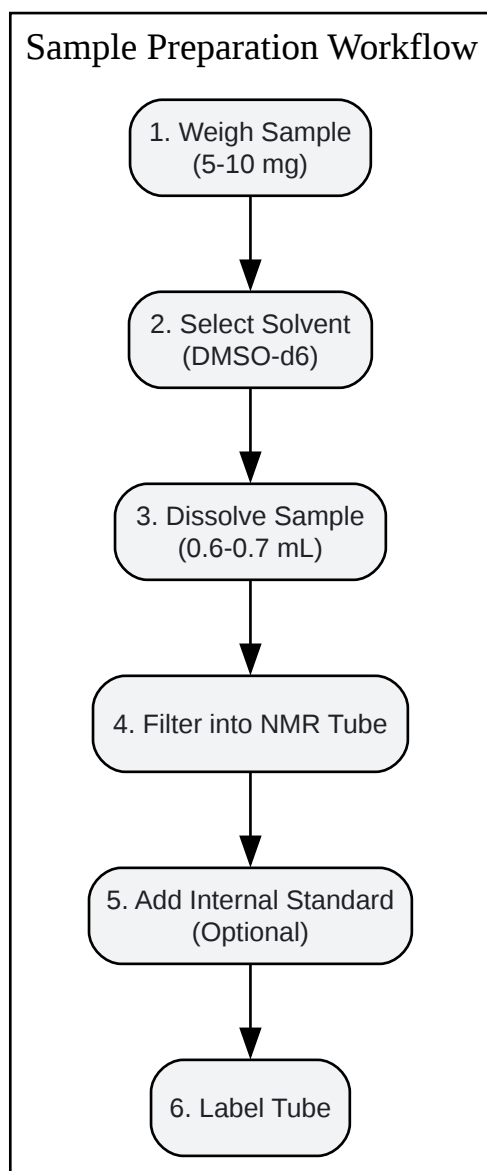
This section provides a detailed, step-by-step methodology for the ^1H NMR analysis of **2-Hydroxy-5-iodonicotinic acid**.

Sample Preparation

The quality of the NMR sample is paramount for obtaining a high-resolution spectrum.[6]

- Weighing the Sample: Accurately weigh 5-10 mg of **2-Hydroxy-5-iodonicotinic acid** into a clean, dry vial.[7]
- Solvent Selection: For observing the exchangeable N-H and COOH protons, a polar aprotic deuterated solvent is required. DMSO- d_6 is an excellent choice as it will form hydrogen bonds with the exchangeable protons, slowing down their exchange rate and resulting in sharper signals.[8] Using solvents with exchangeable deuterium, such as D_2O or CD_3OD , will lead to the disappearance of the N-H and COOH signals due to H-D exchange.
- Dissolution: Add approximately 0.6-0.7 mL of DMSO- d_6 to the vial.[6] Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
- Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.

- Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, referencing to the residual solvent peak of DMSO-d₆ ($\delta \approx 2.50$ ppm) is often sufficient.
- Labeling: Clearly label the NMR tube with the sample information.



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Caption: Workflow for NMR sample preparation.

NMR Spectrometer Setup and Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

- **Instrument Tuning and Locking:** Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal of the DMSO-d₆ solvent. Tune and match the probe for the ¹H frequency.
- **Shimming:** Perform automated or manual shimming of the magnetic field to optimize its homogeneity, which is crucial for achieving sharp and symmetrical peaks.
- **Acquisition Parameters:**
 - **Pulse Program:** A standard 30-degree or 90-degree pulse experiment (e.g., zg30).
 - **Spectral Width:** A spectral width of approximately 16 ppm, centered around 8 ppm, should be sufficient to cover the aromatic and exchangeable proton regions.
 - **Number of Scans:** 16 to 64 scans, depending on the sample concentration.
 - **Relaxation Delay (d1):** A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the protons, especially the slowly relaxing quaternary carbons if a ¹³C spectrum is also desired.
 - **Acquisition Time (aq):** An acquisition time of 2-3 seconds will provide adequate digital resolution.
 - **Temperature:** 298 K (25 °C).

Data Processing

- **Fourier Transformation:** Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
- **Phasing and Baseline Correction:** Manually phase the spectrum to obtain pure absorption peaks. Apply a baseline correction to ensure accurate integration.
- **Referencing:** Reference the spectrum to the residual DMSO-d₆ peak at 2.50 ppm.

- Integration and Peak Picking: Integrate the signals to determine the relative ratios of the protons. Pick the peaks and report their chemical shifts, multiplicities, and coupling constants.

Conclusion

The ^1H NMR analysis of **2-Hydroxy-5-iodonicotinic acid** requires careful consideration of its tautomeric nature and the appropriate choice of experimental conditions. By recognizing the predominance of the 2-pyridone tautomer and utilizing a polar aprotic solvent like DMSO- d_6 , a well-resolved spectrum can be obtained, allowing for the observation of both the aromatic and the exchangeable N-H and COOH protons. The predicted spectral data provided in this note serves as a valuable guide for the structural confirmation and purity assessment of this compound and its derivatives.

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